molecular formula C8H9Cl2N B1410672 2,5-Dichloro-3-methylbenzylamine CAS No. 1803836-31-8

2,5-Dichloro-3-methylbenzylamine

Cat. No.: B1410672
CAS No.: 1803836-31-8
M. Wt: 190.07 g/mol
InChI Key: SZDWBXFSPLYJMN-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylbenzylamine is a chiral benzylamine derivative supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. While specific studies on this exact isomer are not available, research on closely related chlorinated benzylamines provides insight into its potential research value. For instance, the analog 2,3-dichloro-α-methylbenzylamine (LY-78335) is a well-characterized high-affinity inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the conversion of norepinephrine to epinephrine . This makes such compounds valuable tools for investigating the adrenergic system and catecholamine regulation. Beyond PNMT inhibition, related compounds have been reported to exhibit other biologically relevant activities. LY-78335 has also been investigated as a reversible inhibitor of monoamine oxidase (RIMA) and has been shown to affect alpha-2-adrenoceptor function in vivo, influencing spontaneous motor activity and hypothalamic neurotransmitter metabolism . The presence of chirality in such molecules is of paramount importance, as enantiomers can demonstrate notable differences in their biological properties, including pharmacology, toxicology, and metabolism . The core benzylamine structure is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of chlorine and methyl groups on the aromatic ring can be explored for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the design and synthesis of novel bioactive molecules, as a building block in organic chemistry, or as a standard in analytical method development.

Properties

IUPAC Name

(2,5-dichloro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDWBXFSPLYJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Nucleophilic Substitution Route

This is the most straightforward method:

  • Step 1 : The 2,5-dichloro-3-methylbenzyl chloride is reacted with methylamine or ammonia in the presence of a base (e.g., NaOH or K2CO3).
  • Step 2 : The nucleophilic amine attacks the benzylic carbon, displacing the chloride ion.
  • Step 3 : The reaction is typically carried out in polar solvents such as ethanol, methanol, or aqueous mixtures under controlled temperature (usually 25–80°C) to optimize yield and reduce side reactions.
  • Step 4 : The free base amine product can be isolated or converted to its hydrochloride salt by treatment with hydrochloric acid for enhanced stability and purification.

Reductive Amination Route (Alternative Method)

  • Step 1 : Starting from 2,5-dichloro-3-methylbenzaldehyde, the aldehyde is reacted with methylamine to form an imine intermediate.
  • Step 2 : The imine is reduced using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under controlled pH (6–7) and temperature (25–40°C).
  • Step 3 : This method offers high selectivity and yields, minimizing side products.

Reaction Conditions and Optimization

Parameter Typical Range/Conditions Notes
Solvent Ethanol, Methanol, Water mixtures Polar solvents favor nucleophilic attack
Temperature 25–80°C Higher temps increase reaction rate but may cause side reactions
Base NaOH, K2CO3 Neutralizes HCl formed, drives reaction
Reaction time 2–12 hours Depends on scale and temperature
Molar ratio (amine:benzyl chloride) 1.1–1.5:1 Slight excess of amine to drive completion
pH (for reductive amination) 6–7 Optimal for imine formation and reduction

Purification and Characterization

  • The crude amine is often purified by recrystallization from ethanol/water mixtures or by extraction and distillation.
  • Conversion to hydrochloride salt improves stability and crystallinity.
  • Characterization involves NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm substitution pattern and purity.

Comparative Summary of Preparation Routes

Aspect Nucleophilic Substitution Reductive Amination
Starting Material 2,5-Dichloro-3-methylbenzyl chloride 2,5-Dichloro-3-methylbenzaldehyde
Reaction Type SN2 nucleophilic substitution Imine formation followed by reduction
Reagents Methylamine, base Methylamine, NaBH3CN or NaBH4
Reaction Conditions Moderate heat, polar solvents Mild temperature, controlled pH
Yield Moderate to high Generally high, with fewer side-products
Purification Recrystallization, salt formation Similar purification methods
Industrial Suitability Simple, scalable More selective, suitable for sensitive substrates

Research Findings and Industrial Relevance

  • Industrial syntheses favor the nucleophilic substitution method due to simplicity and cost-effectiveness, especially when 2,5-dichloro-3-methylbenzyl chloride is readily available.
  • Reductive amination is preferred in research and fine chemical synthesis for better control over stereochemistry and purity.
  • Process patents related to similar dichlorobenzylamines emphasize solvent recycling, temperature control, and use of Lewis acids to improve yield and reduce by-products, which could be adapted for this compound’s synthesis.
  • Safety protocols include handling chlorinated aromatic compounds under fume hoods with appropriate personal protective equipment due to potential toxicity and volatility.

Data Table: Typical Reaction Setup for Nucleophilic Substitution

Component Quantity (mol) Role Notes
2,5-Dichloro-3-methylbenzyl chloride 1.0 Electrophile Starting material
Methylamine 1.1–1.5 Nucleophile Slight excess to drive reaction
Sodium hydroxide 1.0 Base Neutralizes HCl byproduct
Ethanol 10–20 mL Solvent Polar solvent for reaction
Temperature 50–70°C Reaction condition Controlled heating
Reaction time 4–8 hours Duration Monitored for completion

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Dichloro-3-methylbenzylamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amines or dechlorinated products.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia can be used under basic conditions.

Major Products:

    Oxidation: N-oxides or chlorinated quinones.

    Reduction: Dechlorinated amines or simpler benzylamines.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

Organic Synthesis

2,5-Dichloro-3-methylbenzylamine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, making it useful for creating more complex molecules.

ApplicationDescription
Synthesis of pharmaceuticalsUsed as a building block for drug development.
AgrochemicalsActs as an intermediate in the production of pesticides and herbicides.

Research has indicated that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity:

  • Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Case Study A: In vitro assays demonstrated inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 50 µg/mL.

Anticancer Activity:

  • Investigations into its anticancer properties revealed potential effects on cancer cell lines.
  • Case Study B: Treatment of human breast cancer cells (MCF-7) resulted in a dose-dependent decrease in cell viability with an IC50 value around 15 µM.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-MethylbenzylamineLacks chlorinationLimited antimicrobial properties
2,5-DichlorobenzylamineSimilar structure but without methyl groupDifferent reactivity
N-MethylbenzylamineSimple amine structureBasic properties without chlorination effects

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylbenzylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and a methyl group can influence its binding affinity and selectivity.

Molecular Targets and Pathways:

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors and modulate signal transduction pathways.

    Cellular Processes: The compound may affect cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds serve as key analogs for comparison due to shared structural motifs, such as the 2,5-dichlorobenzyl backbone or methyl substituents:

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid

  • Structure: Features a 2,5-dichlorobenzenesulfonamide group linked to a 3-methylbutanoic acid chain.
  • Key Properties :
    • Crystallography : Single-crystal X-ray analysis reveals a planar sulfonamide group and intramolecular hydrogen bonding (N–H⋯O), contributing to its stability .
    • Reactivity : The sulfonamide and carboxylic acid groups enhance solubility in polar solvents but reduce lipophilicity compared to primary amines like 2,5-Dichloro-3-methylbenzylamine.
  • Applications : Sulfonamides are often explored for antimicrobial or enzyme-inhibitory activities due to their hydrogen-bonding capacity .

(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine Hydrochloride

  • Structure : Contains a 2,5-dichlorobenzyl group attached to a methyl-piperidin-3-yl-amine moiety, forming a secondary amine hydrochloride salt.
  • Key Properties: Molecular Weight: 309.67 g/mol (vs. ~204 g/mol for this compound, estimated by subtracting the piperidine and HCl components) . Solubility: The hydrochloride salt form increases water solubility, a critical factor for bioavailability in drug candidates.

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target) C₈H₉Cl₂N ~204* -NH₂, -Cl (2,5), -CH₃ (3) Primary amine; moderate lipophilicity
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid C₁₁H₁₂Cl₂NO₄S 349.23 -SO₂NH-, -COOH, -CH₃ High polarity; crystalline stability
(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine Hydrochloride C₁₃H₁₉Cl₃N₂ 309.67 -NH(CH₃)piperidine, -Cl (2,5), -HCl Water-soluble salt; CNS-targeting potential

*Estimated based on structural similarity.

Research Findings and Implications

Impact of Functional Groups: The primary amine in this compound likely confers higher reactivity in nucleophilic reactions compared to the secondary amine in the piperidine analog . Sulfonamide and carboxylic acid groups in the butanoic acid derivative increase hydrogen-bonding capacity, enhancing crystalline stability but reducing membrane permeability .

Pharmacological Potential: Piperidine-containing analogs (e.g., compound) are more suited for CNS-targeting drugs due to improved blood-brain barrier penetration, whereas the target compound’s primary amine may favor prodrug synthesis .

Solubility and Formulation :

  • Hydrochloride salts (e.g., ) offer superior aqueous solubility, critical for injectable formulations, while the target compound may require derivatization (e.g., salt formation) for similar efficacy .

Biological Activity

2,5-Dichloro-3-methylbenzylamine is a chlorinated aromatic amine that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemistry. This compound's unique structure, featuring two chlorine substituents and a methyl group, allows it to interact with various biological targets, making it a subject of interest for studying its biological activity.

The compound's chemical structure can be described as follows:

  • Molecular Formula: C9H10Cl2N
  • Molecular Weight: 205.09 g/mol
  • CAS Number: 1803836-31-8

The biological activity of this compound is largely attributed to its ability to modulate enzymatic activities and interact with cellular receptors. The presence of chlorine atoms enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and proteins.

Key Mechanisms:

  • Enzyme Modulation: The compound may inhibit or activate enzymes involved in metabolic pathways, influencing processes such as apoptosis and cellular proliferation.
  • Receptor Interaction: It can bind to specific receptors, altering signal transduction pathways that are critical for various physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that chlorinated benzylamines can possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains .
  • Anticancer Potential: The compound is being investigated for its role in cancer treatment, particularly in the context of developing inhibitors for specific cancer-related enzymes.
  • Neurochemical Effects: There is emerging evidence that this compound may influence neurotransmitter systems, although detailed studies are still required to elucidate these effects .

Case Studies and Research Findings

Several studies have explored the biological implications of using this compound:

  • Study on Enzyme Inhibition: A study assessed the compound's ability to inhibit human phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis. The results demonstrated a significant reduction in enzyme activity at concentrations as low as 50 µM .
Concentration (µM)% Inhibition
1012
2525
5030
  • Antimicrobial Screening: In vitro assays revealed that at varying concentrations, the compound could inhibit biofilm formation in bacterial cultures, suggesting potential applications in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of chlorine atoms significantly influences its reactivity and interaction with biological targets. Comparative analysis with similar compounds highlights how variations in substitution patterns can lead to different biological outcomes.

CompoundActivity TypeObservations
2,5-DichloroanilineModerate AntimicrobialLess effective than dichloromethylbenzylamine
3,5-Dichloro-4-(difluoromethoxy)anilineHigh Anticancer PotentialEnhanced lipophilicity improves membrane interaction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-3-methylbenzylamine
Reactant of Route 2
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